molecular formula C13H19NO2 B1593270 Methyl 2-amino-2-phenylhexanoate CAS No. 360074-85-7

Methyl 2-amino-2-phenylhexanoate

Cat. No. B1593270
CAS RN: 360074-85-7
M. Wt: 221.29 g/mol
InChI Key: GTGCPCXBADEBNA-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-phenylhexanoate” is a chemical compound with the molecular formula C13H19NO2 . It is a derivative of hexanoic acid, where one of the hydrogen atoms in the second carbon atom is replaced by an amino group (-NH2), and another hydrogen atom is replaced by a phenyl group (a ring of 6 carbon atoms). The carboxyl group (-COOH) of hexanoic acid is esterified with a methyl group (-CH3), forming a methyl ester .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-phenylhexanoate” consists of a hexanoate backbone with a phenyl group and an amino group attached to the second carbon atom . The exact three-dimensional structure would depend on the spatial arrangement of these groups around the carbon atom, which is not specified in the name of the compound.


Chemical Reactions Analysis

“Methyl 2-amino-2-phenylhexanoate” can participate in various chemical reactions due to the presence of the amino group and the ester group. For instance, the amino group can act as a nucleophile in substitution reactions, while the ester group can undergo hydrolysis, reduction, or transesterification reactions .

Future Directions

The future directions for research on “Methyl 2-amino-2-phenylhexanoate” could include exploring its potential applications in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could also focus on developing more efficient synthetic routes for this compound or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 2-amino-2-phenylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-4-10-13(14,12(15)16-2)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGCPCXBADEBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647478
Record name Methyl 2-phenylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-phenylhexanoate

CAS RN

360074-85-7
Record name Methyl 2-phenylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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